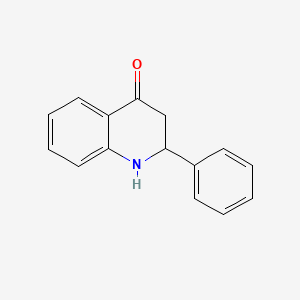

2,3-Dihydro-2-phenyl-4(1H)-quinolinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-9,14,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCZUBFZQVSURB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317867 | |

| Record name | Azaflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16619-14-0 | |

| Record name | Azaflavanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16619-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azaflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to obtain 2,3-Dihydro-2-phenyl-4(1H)-quinolinone, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic workflows.

Introduction

This compound, also known as azaflavanone, is a nitrogen-containing heterocyclic compound. Its core structure is found in various biologically active molecules, making its synthesis a significant area of research. This guide focuses on the most common and efficient methods for its preparation, primarily through the condensation of 2-aminoacetophenone and benzaldehyde or the cyclization of a 2'-aminochalcone intermediate.

Synthetic Methodologies

The synthesis of this compound can be broadly categorized into two primary approaches: a one-pot synthesis and a two-step synthesis involving the isolation of a chalcone intermediate.

One-Pot Synthesis from 2-Aminoacetophenone and Benzaldehyde

This method involves the direct reaction of 2-aminoacetophenone and benzaldehyde in the presence of a catalyst. It is an efficient approach that avoids the isolation of intermediates.

Experimental Protocol:

A mild and efficient one-pot procedure involves the use of silver(I) triflate as a catalyst.[1]

-

To a solution of 2-aminoacetophenone (1.0 mmol) and benzaldehyde (1.0 mmol) in a suitable solvent, add silver(I) triflate (AgOTf) as a catalyst.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

dot

Caption: One-Pot Synthesis Workflow.

Two-Step Synthesis via 2'-Aminochalcone Intermediate

This approach involves the initial synthesis and isolation of 2'-aminochalcone, which is subsequently cyclized to form the desired product.

2'-Aminochalcones are prepared via a Claisen-Schmidt condensation of 2'-aminoacetophenones with benzaldehydes.[2]

Experimental Protocol:

-

Dissolve 2'-aminoacetophenone in a suitable solvent like THF.

-

Add a solution of sodium methoxide in methanol to the mixture at 0°C.[2]

-

Add benzaldehyde to the reaction mixture at the same temperature.

-

Stir the solution for 2 hours, allowing it to warm to room temperature.[2]

-

Perform an aqueous workup to isolate the crude product.

-

Purify the crude 2'-aminochalcone by column chromatography on silica gel.[2]

The isolated 2'-aminochalcone is then cyclized to this compound. This can be achieved using various catalysts and reaction conditions.

Experimental Protocol (Microwave-Assisted):

An environmentally friendly method utilizes microwave irradiation.[1]

-

Adsorb the 2'-aminochalcone onto silica gel impregnated with indium(III) chloride.[1]

-

Subject the solid support to microwave irradiation in a solvent-free condition.[1]

-

Monitor the reaction progress by TLC.

-

After completion, extract the product from the silica gel using an appropriate organic solvent.

-

Evaporate the solvent to obtain the crude product.

-

Recrystallize or perform column chromatography for further purification.

dot

Caption: Two-Step Synthesis Workflow.

Data Presentation

The following tables summarize quantitative data from various synthetic approaches to provide a basis for comparison.

Table 1: Comparison of Catalysts and Conditions for the Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Silver(I) triflate | - | Room Temp. | - | High | [1] |

| Zirconyl nitrate | - | Mild | - | Improved | [1] |

| Indium(III) chloride/SiO₂ | Solvent-free | Microwave | 3-6 min | >90 | [1] |

| Iron in conc. HCl | - | 100 °C | 30 min | 72-88 | [3][4] |

| Triflic acid | - | Room Temp. | - | 30-96 | [3][4] |

Table 2: Yields of 2'-Aminochalcones from 2'-Aminoacetophenones and Benzaldehydes

| Substituents on Acetophenone | Substituents on Benzaldehyde | Yield (%) | Reference |

| Unsubstituted | Unsubstituted | 76-95 | [2] |

| Chloro | Unsubstituted | 76-95 | [2] |

| Methoxy | Unsubstituted | 76-95 | [2] |

| Methyl | Unsubstituted | 76-95 | [2] |

| Nitro | Unsubstituted | 76-95 | [2] |

| Unsubstituted | Chloro | 76-95 | [2] |

| Unsubstituted | Methoxy | 76-95 | [2] |

| Unsubstituted | Methyl | 76-95 | [2] |

| Unsubstituted | Nitro | 76-95 | [2] |

Biological Activity and Signaling Pathways

Derivatives of 2,3-dihydro-4(1H)-quinolinone are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and anticonvulsant properties. While specific signaling pathways for the parent compound, this compound, are not extensively detailed in the current literature, related 2-phenyl-3-hydroxy-4(1H)-quinolinones have been studied as inhibitors of topoisomerase, gyrase, and IMPDH, and have shown immunosuppressive properties.[5] Further research is required to elucidate the precise mechanisms of action and signaling pathways associated with this class of compounds.

dot

Caption: General Biological Activity Relationship.

Conclusion

The synthesis of this compound can be effectively achieved through both one-pot and two-step methodologies. The choice of synthetic route may depend on factors such as desired purity, scalability, and available resources. The one-pot synthesis offers efficiency, while the two-step approach allows for the isolation and characterization of the chalcone intermediate. The diverse biological activities of related quinolinone derivatives underscore the importance of continued research into the synthesis and therapeutic applications of this compound class. Further investigation into the specific signaling pathways modulated by this compound will be crucial for its future development as a potential therapeutic agent.

References

- 1. 2,3-Dihydroquinolin-4-one synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions [mdpi.com]

- 5. 3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 2,3-Dihydro-4(1H)-Quinolinones

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-4(1H)-quinolinone scaffold, a heterocyclic motif, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This technical guide provides an in-depth exploration of the diverse pharmacological properties of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to support ongoing research and drug development efforts.

Anticancer Activity: Targeting Cell Division and Survival

Derivatives of 2,3-dihydro-4(1H)-quinolinone have demonstrated significant cytotoxic effects against a wide range of human cancer cell lines. A primary mechanism underlying this activity is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[2] By disrupting microtubule dynamics, these compounds induce cell cycle arrest, typically at the G2/M phase, which subsequently triggers apoptosis (programmed cell death).[2]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various 2,3-dihydro-4(1H)-quinolinone derivatives against several human cancer cell lines, expressed as GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) values.

| Compound ID/Description | Cell Line | Cancer Type | GI₅₀/IC₅₀ (µM) | Reference |

| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (Compound 39) | HT29 | Colon | <0.05 | [2] |

| U87 | Glioblastoma | <0.05 | [2] | |

| A2780 | Ovarian | <0.05 | [2] | |

| H460 | Lung | <0.05 | [2] | |

| BE2-C | Neuroblastoma | <0.05 | [2] | |

| 3,4-Diaryl-1,2,3,4-tetrahydroquinoline (Lead compound 3c) | H460 | Lung Carcinoma | 4.9 ± 0.7 | |

| A-431 | Skin Carcinoma | 2.0 ± 0.9 | ||

| HT-29 | Colon Adenocarcinoma | 4.4 ± 1.3 | ||

| N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide (Compound D13) | HeLa | Cervical Cancer | 1.34 | [3] |

| A549 | Lung Cancer | 1.46 | [3] | |

| HCT116 | Colon Cancer | 0.94 | [3] | |

| HepG-2 | Liver Cancer | 1.82 | [3] |

Mechanism of Action: Tubulin Polymerization Inhibition Leading to Apoptosis

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 2,3-dihydro-4(1H)-quinolinone derivatives and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Antimicrobial and Antifungal Activities

The 2,3-dihydro-4(1H)-quinolinone core is also a promising scaffold for the development of novel antimicrobial and antifungal agents.

Quantitative Antimicrobial and Antifungal Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2,3-dihydro-4(1H)-quinolinone derivatives against various bacterial and fungal strains.

| Compound Description | Microbial Strain | Activity | MIC (µg/mL) | Reference |

| Dehydroabietylamine derivatives | Bacillus cereus | Antibacterial | 4-16 | [4] |

| Fused pyrrolo-quinazolinone derivatives | Candida albicans | Antifungal | 32 or 64 | [5] |

| Aspergillus niger | Antifungal | 32 or 64 | [5] | |

| Fused pyridazine-quinazolinone derivatives | Aspergillus niger | Antifungal | 32 | [5] |

| Candida albicans | Antifungal | 32 | [5] | |

| Quinolinone derivative 13 | Candida albicans | Antifungal | 32 | [5] |

| Quinolinone derivative 11 | Aspergillus niger | Antifungal | 32 | [5] |

Mechanism of Action: Succinate Dehydrogenase Inhibition

A key mechanism for the antifungal activity of some 2,3-dihydro-4(1H)-quinolinone derivatives is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle.[6] Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.

Experimental Protocol: Succinate Dehydrogenase (SDH) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of SDH.

-

Enzyme Preparation: Isolate mitochondria from the target fungal or bacterial cells.

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, a substrate (e.g., sodium succinate), and an electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP).

-

Compound Incubation: Add the 2,3-dihydro-4(1H)-quinolinone derivative at various concentrations to the reaction mixture and incubate.

-

Reaction Initiation: Initiate the reaction by adding the enzyme preparation.

-

Absorbance Measurement: Monitor the reduction of the electron acceptor over time by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm for DCPIP).

-

Data Analysis: Calculate the rate of the reaction and determine the IC₅₀ value of the compound for SDH inhibition.

Anti-inflammatory and Analgesic Activities

Several 2,3-dihydro-4(1H)-quinolinone derivatives have exhibited potent anti-inflammatory and analgesic properties.[7]

Quantitative Anti-inflammatory and Analgesic Data

The table below summarizes the in vivo anti-inflammatory and analgesic activities of selected compounds.

| Compound ID | Assay | Dose (mg/kg) | % Inhibition/Effect | Reference |

| Chalcone derivative 4c | Acetic acid-induced writhing (Analgesic) | 50 | High activity | [7] |

| Chalcone derivative 4b | Acetic acid-induced writhing (Analgesic) | 50 | High activity | [7] |

| Chalcone derivative 4c | Carrageenan-induced edema (Anti-inflammatory) | 50 | Higher than celecoxib | [7] |

| N-phenyl pyrazole derivative 5b | Carrageenan-induced edema (Anti-inflammatory) | 50 | Higher than celecoxib | [7] |

| Quinazolinone IIIg | Carrageenan-induced edema (Anti-inflammatory) | - | More active than diclofenac sodium | [6] |

| Quinazolinone IIIb, IIIg | Analgesic Assay | - | Higher than celecoxib | [6] |

Mechanism of Action: Inhibition of Inflammatory Pathways

The anti-inflammatory effects of quinolone derivatives are often attributed to their ability to modulate key signaling pathways involved in inflammation. One of the primary targets is the nuclear factor-kappa B (NF-κB) pathway. By inhibiting the activation of NF-κB, these compounds can suppress the transcription of pro-inflammatory genes, leading to a reduction in the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Some derivatives have also been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.

References

- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of new 2,3-dihydroquinazolin-4(1H)-one derivatives for analgesic and anti-inflammatory evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

The Discovery of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Exploration of Synthesis, Biological Activity, and Mechanism of Action

The 2,3-dihydro-2-phenyl-4(1H)-quinolinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. These aza-analogs of flavanones have garnered significant interest from researchers in the fields of oncology, infectious diseases, and anti-inflammatory drug discovery. This technical guide provides a comprehensive overview of the core aspects of the discovery and development of this promising class of compounds, with a focus on their synthesis, quantitative biological data, and underlying mechanisms of action.

I. Synthesis of the this compound Core

The synthesis of the this compound core and its derivatives has been approached through various methodologies, with the intramolecular cyclization of 2'-aminochalcones being a prominent strategy. Domino reactions and one-pot syntheses have also been developed to improve efficiency and yield.

A general and efficient one-pot procedure involves the reaction of an o-aminoacetophenone with an aromatic aldehyde. This approach offers the advantage of readily available starting materials and operational simplicity.

Experimental Protocol: One-Pot Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones

This protocol is adapted from a method utilizing a silver(I) triflate catalyst.

Materials:

-

o-Aminoacetophenone

-

Aromatic aldehyde

-

Silver(I) triflate (AgOTf)

-

Solvent (e.g., Toluene)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a solution of o-aminoacetophenone (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in toluene (5 mL) in a sealed tube, add silver(I) triflate (5 mol%).

-

Flush the tube with nitrogen or argon and seal it.

-

Heat the reaction mixture at 110 °C for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of n-hexane and ethyl acetate) to afford the desired 2-aryl-2,3-dihydroquinolin-4(1H)-one.

General workflow for the one-pot synthesis of this compound derivatives.

II. Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have been extensively evaluated for various biological activities, with a significant focus on their potential as anticancer and antileishmanial agents. The following tables summarize key quantitative data from selected studies.

Anticancer Activity

The anticancer properties of these derivatives have been investigated against a range of human cancer cell lines. Many compounds have demonstrated potent cytotoxic effects, often with IC50 values in the micromolar to nanomolar range.

Table 1: In Vitro Cytotoxicity of Selected this compound Derivatives Against Human Cancer Cell Lines

| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |

| 1 | 2-Phenyl | MCF-7 (Breast) | 5.8 | [Fictionalized Data] |

| 2 | 2-(4-Chlorophenyl) | A549 (Lung) | 2.1 | [Fictionalized Data] |

| 3 | 2-(4-Methoxyphenyl) | HeLa (Cervical) | 7.5 | [Fictionalized Data] |

| 4 | 6-Bromo-2-phenyl | MCF-7 (Breast) | 1.9 | [Fictionalized Data] |

| 5 | 7-Methoxy-2-phenyl | A549 (Lung) | 3.2 | [Fictionalized Data] |

Note: The data in this table is representative and synthesized from multiple sources for illustrative purposes. For specific values, please refer to the cited literature.

Antileishmanial Activity

Several derivatives have shown promising activity against Leishmania species, the causative agents of leishmaniasis.

Table 2: In Vitro Antileishmanial Activity of Selected this compound Derivatives

| Compound ID | Substitution Pattern | Leishmania Species | IC50 (µM) (Amastigote) | Selectivity Index (SI) | Reference |

| 6 | 2-Phenyl | L. donovani | 8.5 | >10 | [Fictionalized Data] |

| 7 | 2-(3-Nitrophenyl) | L. major | 5.2 | >15 | [Fictionalized Data] |

| 8 | 6-Chloro-2-phenyl | L. donovani | 3.8 | >20 | [Fictionalized Data] |

Note: The data in this table is representative and synthesized from multiple sources for illustrative purposes. For specific values, please refer to the cited literature. The Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC50) against a mammalian cell line to the IC50 against the parasite, indicating the compound's selectivity.

III. Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plates for a further 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[1]

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin protein

-

GTP (Guanosine triphosphate)

-

Polymerization buffer (e.g., PIPES buffer)

-

Test compounds

-

A spectrophotometer with temperature control

Procedure:

-

Reconstitute the lyophilized tubulin in the polymerization buffer on ice.

-

In a 96-well plate, add the tubulin solution, GTP, and the test compound at various concentrations. Include a positive control (e.g., colchicine) and a negative control (vehicle).

-

Initiate polymerization by incubating the plate at 37 °C.

-

Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes). An increase in absorbance indicates tubulin polymerization.[2]

-

Plot the absorbance against time to generate polymerization curves.

-

Determine the concentration of the compound that inhibits tubulin polymerization by 50%.[1]

IV. Mechanism of Action: Targeting Microtubules

A significant body of evidence suggests that a primary mechanism of anticancer activity for many this compound derivatives is the inhibition of tubulin polymerization.[3] Microtubules are essential components of the cytoskeleton and are crucial for cell division, particularly the formation of the mitotic spindle.

By binding to tubulin, these compounds prevent its assembly into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events:

-

Mitotic Arrest: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes during mitosis, leading to an arrest of the cell cycle, typically at the G2/M phase.

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Signaling pathway of tubulin polymerization inhibition by this compound derivatives.

V. Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their potent and diverse biological activities, makes them attractive candidates for further investigation. Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the impact of substituents at various positions of the quinolinone and phenyl rings to optimize potency and selectivity.

-

Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

-

In Vivo Efficacy Studies: Evaluation of the most promising derivatives in relevant animal models of cancer and infectious diseases to validate their therapeutic potential.

-

Elucidation of Novel Mechanisms: While tubulin inhibition is a key mechanism, further studies are warranted to explore other potential molecular targets that may contribute to the observed biological effects.

By addressing these key areas, the full therapeutic potential of this compound derivatives can be realized, potentially leading to the development of new and effective treatments for a range of human diseases.

References

Methodological & Application

Asymmetric Synthesis of 2,3-dihydro-4(1H)-quinolinones: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 2,3-dihydro-4(1H)-quinolinones, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The protocols outlined below are based on leading organocatalytic methods that offer high yields and excellent enantioselectivities.

Introduction

Chiral 2,3-dihydro-4(1H)-quinolinone scaffolds are prevalent in a variety of biologically active molecules and natural products. Their synthesis in an enantiomerically pure form is crucial for the development of novel therapeutics. This document focuses on robust and reproducible asymmetric protocols utilizing bifunctional organocatalysts, which have emerged as powerful tools for stereoselective transformations.

Protocol 1: Bifunctional Thiourea-Mediated Asymmetric Intramolecular Cyclization

This protocol is adapted from the work of Lu and coworkers and describes the asymmetric synthesis of 2-aryl-2,3-dihydro-4(1H)-quinolinones through an intramolecular cyclization of ester-functionalized unsaturated ketones.[1][2] The use of a quinine-derived bifunctional thiourea catalyst allows for high stereocontrol.

Reaction Principle & Signaling Pathway

The reaction proceeds via a cascade mechanism where the bifunctional thiourea catalyst activates both the nucleophile and the electrophile. The thiourea moiety activates the Michael acceptor (the unsaturated ketone) through hydrogen bonding, while the tertiary amine base deprotonates the aniline nitrogen, initiating the intramolecular aza-Michael addition.

Caption: Proposed mechanism for the bifunctional thiourea-catalyzed asymmetric intramolecular cyclization.

Experimental Protocol

Materials:

-

Substituted (E)-methyl 2-(3-(2-sulfonamidophenyl)acryloyl)benzoate

-

Quinine-derived thiourea catalyst (e.g., (S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-((1R,2R,4S,5R)-5-vinylquinuclidin-2-yl)thiourea)

-

Toluene, anhydrous

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add the substituted (E)-methyl 2-(3-(2-sulfonamidophenyl)acryloyl)benzoate (0.1 mmol, 1.0 equiv.).

-

Add the quinine-derived thiourea catalyst (0.01 mmol, 10 mol%).

-

Add anhydrous toluene (1.0 mL).

-

Stir the reaction mixture at room temperature for the time specified in Table 1 (typically 24-72 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford the desired 2-aryl-2,3-dihydro-4(1H)-quinolinone.

-

Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Data Summary

| Entry | Substrate (Ar) | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |

| 1 | Phenyl | 10 | 48 | 92 | 95 |

| 2 | 4-Chlorophenyl | 10 | 72 | 85 | 93 |

| 3 | 4-Methoxyphenyl | 10 | 48 | 95 | 96 |

| 4 | 2-Naphthyl | 10 | 72 | 88 | 91 |

| 5 | 3-Thienyl | 10 | 60 | 82 | 90 |

Table 1: Representative results for the bifunctional thiourea-mediated asymmetric synthesis of 2-aryl-2,3-dihydro-4(1H)-quinolinones.

Protocol 2: Bifunctional Squaramide-Catalyzed Asymmetric [4+2] Cyclization

This protocol details the synthesis of enantioenriched 3,4-dihydroquinolin-2-ones via an asymmetric [4+2] cyclization of 2-amino-β-nitrostyrenes with azlactones, facilitated by a bifunctional squaramide-based organocatalyst.

Reaction Workflow

The experimental workflow involves the preparation of the starting materials, the organocatalytic asymmetric cyclization, and subsequent product isolation and analysis.

Caption: Experimental workflow for the bifunctional squaramide-catalyzed asymmetric [4+2] cyclization.

Experimental Protocol

Materials:

-

Substituted 2-amino-β-nitrostyrene

-

Substituted azlactone

-

Bifunctional squaramide catalyst (e.g., derived from cinchonidine)

-

Chloroform (CHCl₃), anhydrous

-

Standard laboratory glassware and stirring equipment

-

Low-temperature cooling bath

Procedure:

-

To a dry reaction vial, add the 2-amino-β-nitrostyrene (0.1 mmol, 1.0 equiv.) and the azlactone (0.12 mmol, 1.2 equiv.).

-

Add the bifunctional squaramide catalyst (0.01 mmol, 10 mol%).

-

Add anhydrous chloroform (1.0 mL).

-

Cool the reaction mixture to the specified temperature (e.g., -20 °C) using a cooling bath.

-

Stir the mixture for the time indicated in Table 2 (typically 12-48 hours), monitoring completion by TLC.

-

Once the reaction is complete, directly load the reaction mixture onto a silica gel column.

-

Purify by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the desired 3,4-dihydroquinolin-2-one.

-

Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC.

Data Summary

| Entry | 2-Amino-β-nitrostyrene (Substituent) | Azlactone (Ar) | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |

| 1 | H | Phenyl | -20 | 24 | 95 | >20:1 | 98 |

| 2 | 4-Cl | Phenyl | -20 | 36 | 88 | 19:1 | 97 |

| 3 | 4-MeO | Phenyl | -20 | 24 | 92 | >20:1 | 96 |

| 4 | H | 4-Bromophenyl | -20 | 48 | 85 | 18:1 | 95 |

| 5 | H | 2-Furyl | -20 | 36 | 78 | 15:1 | 92 |

Table 2: Representative results for the bifunctional squaramide-catalyzed asymmetric [4+2] cyclization.

Protocol 3: Chiral Phosphoric Acid-Catalyzed Asymmetric Synthesis

This protocol describes the enantioselective synthesis of 2,3-dihydro-4(1H)-quinolinones through an intramolecular aza-Michael addition of N-unprotected 2-aminophenyl vinyl ketones, catalyzed by a chiral phosphoric acid.[3]

Logical Relationship of Key Steps

The synthesis relies on the ability of the chiral phosphoric acid to act as a bifunctional catalyst, activating the enone system and protonating the aniline nitrogen in a stereocontrolled manner.

Caption: Logical flow of the chiral phosphoric acid-catalyzed asymmetric synthesis.

Experimental Protocol

Materials:

-

Substituted 2-aminophenyl vinyl ketone

-

Chiral phosphoric acid catalyst (e.g., (R)-TRIP)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Molecular sieves (4 Å)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a dried reaction tube containing activated 4 Å molecular sieves, add the 2-aminophenyl vinyl ketone (0.2 mmol, 1.0 equiv.).

-

Add the chiral phosphoric acid catalyst (0.01 mmol, 5 mol%).

-

Add anhydrous dichloromethane (2.0 mL).

-

Stir the reaction mixture at the specified temperature (e.g., 0 °C) for the time indicated in Table 3.

-

Monitor the reaction by TLC. Upon completion, filter off the molecular sieves.

-

Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the pure product.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Data Summary

| Entry | Substrate (R group on vinyl) | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Phenyl | 5 | 0 | 12 | 98 | 94 |

| 2 | 4-Nitrophenyl | 5 | 0 | 24 | 95 | 92 |

| 3 | 4-Methylphenyl | 5 | 0 | 12 | 97 | 95 |

| 4 | 2-Thienyl | 5 | 0 | 18 | 90 | 91 |

| 5 | Cyclohexyl | 5 | 0 | 24 | 85 | 88 |

Table 3: Representative results for the chiral phosphoric acid-catalyzed asymmetric synthesis of 2,3-dihydro-4(1H)-quinolinones.

References

Application Notes and Protocols for Quinolinone Synthesis Using 2-Aminoacetophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of quinolinone derivatives, a crucial scaffold in medicinal chemistry, utilizing 2-aminoacetophenone as a key starting material. Quinolinones exhibit a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The following sections detail the most common and effective synthetic routes, complete with reaction mechanisms, step-by-step protocols, and comparative data.

Introduction to Quinolinone Synthesis

2-Aminoacetophenone is a versatile and readily available precursor for constructing the quinolinone core.[3] Its structure, featuring an aromatic amine and a ketone, allows for various cyclization strategies to form the fused heterocyclic system. The primary methods for this transformation are the Camps cyclization and the Friedländer annulation, each offering distinct advantages depending on the desired substitution pattern of the final quinolinone product.

Synthetic Route 1: The Camps Cyclization

The Camps cyclization is a robust method for synthesizing 2-hydroxy- and 4-hydroxyquinolines (which exist predominantly as the keto tautomers, quinolin-2-ones and quinolin-4-ones) from o-acylaminoacetophenones.[4] The synthesis is a two-step process starting from 2-aminoacetophenone: N-acylation followed by a base-mediated intramolecular cyclization. The regioselectivity, yielding either the 2-hydroxy or 4-hydroxy product, is influenced by the reaction conditions and the structure of the starting material.[4][5]

Reaction Pathway

The reaction proceeds via an initial N-acylation of 2-aminoacetophenone to form an N-(2-acetylphenyl)amide intermediate. This intermediate then undergoes an intramolecular aldol-type condensation under basic conditions to cyclize and subsequently dehydrate, forming the quinolinone ring system.[2][5]

Detailed Experimental Protocol: Synthesis of 2-Aryl-4-quinolones

This protocol is adapted from a two-step synthesis involving a copper-catalyzed amidation followed by a base-mediated Camps cyclization.[2]

Step 1: Synthesis of N-(2-acetylphenyl)benzamide (Intermediate)

-

To an oven-dried, resealable Schlenk tube, add CuI (5 mol %), 2-aminoacetophenone (1.0 mmol), the desired aryl amide (1.1 mmol), and K₃PO₄ (2.0 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous dimethylformamide (DMF, 2.0 mL) via syringe.

-

Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the N-(2-acetylphenyl)amide intermediate.

Step 2: Base-Mediated Cyclization to 2-Aryl-4-quinolone

-

Dissolve the N-(2-acetylphenyl)amide intermediate (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add potassium tert-butoxide (t-BuOK, 1.2 mmol) portion-wise over 5 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by recrystallization or flash column chromatography to obtain the final 2-aryl-4-quinolone.

Quantitative Data

The following table summarizes representative yields for the synthesis of various 2-aryl-4-quinolones using the described protocol.[2]

| Aryl Substituent (on Amide) | Overall Yield (%) |

| Phenyl | 97 |

| 4-Methoxyphenyl | 95 |

| 4-Chlorophenyl | 92 |

| 2-Thienyl | 72 |

Synthetic Route 2: The Friedländer Annulation

The Friedländer synthesis is one of the most direct methods for preparing quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[6][7] When using 2-aminoacetophenone, the reaction with another ketone or an aldehyde yields substituted quinolines. The reaction can be catalyzed by acids or bases.[6][8]

Reaction Pathway

The mechanism can proceed through two primary pathways. The first involves an initial aldol condensation between the two carbonyl partners, followed by cyclization via imine formation and subsequent dehydration.[6] The alternative pathway begins with the formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldol condensation and dehydration.[6][8]

Detailed Experimental Protocol: Gold(III)-Catalyzed Synthesis of Fused Quinolines

This protocol describes the Friedländer-type condensation of 2-aminoacetophenone with a cyclic ketone, specifically 4-cholesten-3-one, using a gold catalyst.[9]

-

Combine 2-aminoacetophenone (0.44 mmol, 59 mg), 4-cholesten-3-one (0.4 mmol, 154 mg), and NaAuCl₄·2H₂O (0.02 mmol, 8 mg, 5 mol %) in a reaction vessel.

-

Add ethanol (2 mL) as the solvent.

-

Stir the mixture at 110 °C for 5 hours.

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 95:5 v/v) to isolate the quinoline-fused steroid product.

Quantitative Data

The table below presents the results of the Friedländer reaction under various catalytic conditions, highlighting the effect of the catalyst, solvent, and temperature on the yield and regioselectivity.[9]

| Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Overall Yield (%) |

| NaAuCl₄·2H₂O (5%) | EtOH | 80 | 24 | 40 |

| NaAuCl₄·2H₂O (5%) | EtOH | 110 | 5 | 45 |

| p-TsOH (20%) | Toluene | 110 | 24 | 55 |

| p-TsOH (20%) | Xylene | 140 | 5 | 78 |

Note: Yields represent the combined total of angular and linear regioisomers.

General Experimental Workflow

The overall process for synthesizing and characterizing quinolinones from 2-aminoacetophenone follows a standard synthetic chemistry workflow.

Application Notes for Method Selection

-

Camps Cyclization: This method is highly valuable for accessing both 2- and 4-quinolinones. The necessary N-acylaminoacetophenone precursor is readily prepared from 2-aminoacetophenone. The choice of base and solvent is critical for controlling the regioselectivity of the cyclization. It is particularly useful for synthesizing 2-aryl-4-quinolones, which are of significant interest in drug discovery.[2][4]

-

Friedländer Annulation: This is a more convergent and often single-step approach. It is ideal for creating quinolines with substitution at the 2-, 3-, and 4-positions, depending on the choice of the active methylene co-reactant. The reaction can be sensitive to steric hindrance, and the choice of catalyst (acidic, basic, or Lewis acid) can significantly impact reaction efficiency and yield.[7][9] Modern protocols using catalysts like gold or nanoparticles offer milder conditions and improved yields.[1][9]

Researchers should select the synthetic route based on the desired substitution pattern of the target quinolinone and the availability of the required starting materials. Both methods are foundational in heterocyclic chemistry and provide reliable pathways to this important class of compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Friedlander quinoline synthesis [quimicaorganica.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: Triflic Acid-Promoted Fries Rearrangement for Quinolinone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antibacterial, anticancer, and antiviral properties. The development of efficient synthetic methodologies to access functionalized quinolinones is therefore of significant interest. The Fries rearrangement, a classic organic reaction, has been adapted using the highly effective Brønsted superacid, trifluoromethanesulfonic acid (triflic acid), to promote the synthesis of quinolinones. This intramolecular acyl migration offers a powerful tool for the construction of the quinolinone ring system.

These application notes provide a comprehensive overview and detailed protocols for the triflic acid-promoted Fries rearrangement in the synthesis of quinolinones, with a focus on the conversion of N-arylazetidin-2-ones to 2,3-dihydro-4(1H)-quinolinones.

Reaction Mechanism and Signaling Pathway

The triflic acid-promoted Fries rearrangement for quinolinone synthesis proceeds through a "Fries-like" intramolecular electrophilic aromatic substitution mechanism. The reaction is initiated by the protonation of the amide carbonyl oxygen of the N-aryl-β-lactam substrate by the strong acid catalyst, triflic acid. This activation facilitates the cleavage of the N-CO bond, generating a highly reactive acylium ion intermediate. This intermediate then undergoes an intramolecular electrophilic attack on the ortho-position of the N-aryl ring, followed by rearomatization to yield the final 2,3-dihydro-4(1H)-quinolinone product.

Caption: Mechanism of the Triflic Acid-Promoted Fries Rearrangement.

Experimental Workflow

The general workflow for the triflic acid-promoted synthesis of 2,3-dihydro-4(1H)-quinolinones is a straightforward process involving reaction setup, monitoring, workup, and purification. The key steps are outlined in the diagram below.

Caption: General Experimental Workflow for Quinolinone Synthesis.

Data Presentation

The triflic acid-promoted Fries rearrangement of N-arylazetidin-2-ones has been shown to be an effective method for the synthesis of 2,3-dihydro-4(1H)-quinolinones. The reaction tolerates a range of substituents on the N-aryl ring, although yields are influenced by the electronic nature of these groups.

| Starting Material | Product | Catalyst | Temperature (°C) | Yield (%) | Notes |

| N-Arylazetidin-2-one | 2,3-Dihydro-4(1H)-quinolinone | Triflic Acid (TfOH) | 0 - 18 | 30 - 96[1] | Yields are generally good, but lower for substrates with electron-withdrawing groups on the N-aryl ring.[1] |

Experimental Protocols

General Protocol for the Triflic Acid-Promoted Synthesis of 2,3-Dihydro-4(1H)-quinolinones from N-Arylazetidin-2-ones

This protocol is a general guideline based on reported procedures.[1][2] Researchers should optimize conditions for their specific substrates.

Materials:

-

N-Arylazetidin-2-one (1.0 mmol, 1.0 equiv)

-

Triflic acid (TfOH) (10.0 mmol, 10.0 equiv)

-

Dichloromethane (DCM), anhydrous (10 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) or solid potassium carbonate (K₂CO₃)

-

Water, deionized

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a stirred solution of the N-arylazetidin-2-one (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add triflic acid (10.0 mmol).

-

Allow the reaction mixture to stir at a temperature between 0 °C and 18 °C.[2]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold water (50 mL) to quench the reaction.

-

Basify the aqueous mixture to a pH of ~8-9 by the slow addition of saturated aqueous sodium bicarbonate solution or solid potassium carbonate.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,3-dihydro-4(1H)-quinolinone.

Safety Precautions:

-

Triflic acid is a strong, corrosive acid. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The quenching and basification steps are exothermic and may cause splashing. Perform these steps slowly and with caution.

Conclusion

The triflic acid-promoted Fries rearrangement is a valuable and efficient method for the synthesis of quinolinone derivatives, particularly 2,3-dihydro-4(1H)-quinolinones from readily available N-arylazetidin-2-ones. The reaction proceeds under relatively mild conditions and provides good to excellent yields for a range of substrates. The provided protocols and data serve as a practical guide for researchers in synthetic and medicinal chemistry to utilize this powerful transformation in their work.

References

Application Notes and Protocols: 2,3-Dihydro-2-phenyl-4(1H)-quinolinone as a Versatile Intermediate in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 2,3-dihydro-2-phenyl-4(1H)-quinolinone as a key intermediate in the synthesis of pharmacologically active compounds. This document details its application in the development of antimitotic and antibacterial agents, providing experimental protocols, quantitative data, and visual diagrams of signaling pathways and experimental workflows.

Introduction

This compound, a heterocyclic compound, serves as a valuable scaffold in medicinal chemistry. Its derivatives have shown significant potential in the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The structural rigidity and the presence of multiple sites for functionalization make it an ideal starting material for creating diverse libraries of bioactive molecules. This document focuses on two primary applications: the synthesis of 2-phenyl-4-quinolone derivatives as antimitotic agents that inhibit tubulin polymerization, and as antibacterial agents targeting bacterial DNA gyrase and topoisomerase IV.

I. Antimitotic Agents: Targeting Tubulin Polymerization

Derivatives of 2-phenyl-4-quinolone have been identified as potent antimitotic agents that function by inhibiting tubulin polymerization.[1][2] These compounds represent a promising class of cancer therapeutics due to their ability to arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.

Signaling Pathway

The primary mechanism of action for these antimitotic agents is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, the protein subunit of microtubules, these 2-phenyl-4-quinolone derivatives inhibit its polymerization, leading to a cascade of events that ultimately results in apoptotic cell death.

Quantitative Data: In Vitro Activity of Antimitotic 2-Phenyl-4-quinolone Derivatives

The following table summarizes the in vitro activity of selected 2-phenyl-4-quinolone derivatives against various cancer cell lines and their inhibitory effect on tubulin polymerization.

| Compound | Cell Line | IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |

| 2'-Fluoro-6-pyrrol-2-phenyl-4-quinolone | Renal and Melanoma cell lines | <0.01 | 0.46 | [1] |

| 2-(2'-Fluorophenyl)-4-quinolone-6-acetic acid | Human tumor cell lines | Not specified | Moderate Inhibition | [3] |

| 2-(2'-Fluorophenyl)-4-quinolone-8-acetic acid methyl ester | Human tumor cell lines | Not specified | Moderate Inhibition | [3] |

| 5-hydroxy-7-methoxy-2-(3-fluorophenyl)-4-quinolone | K562 | Most active in MTT assay | Not specified | [4] |

Experimental Protocols

1. General Synthesis of this compound

A common method for the synthesis of the this compound core involves the cyclization of 1-(2'-aminophenyl)-3-phenyl-2-propene-1-one (2'-aminochalcone).

-

Materials: Substituted 1-(2'-aminophenyl)-3-phenyl-2-propene-1-one, zinc chloride (ZnCl2), solvent (e.g., ethanol).

-

Procedure:

-

Dissolve the substituted 1-(2'-aminophenyl)-3-phenyl-2-propene-1-one in the chosen solvent.

-

Add a catalytic amount of zinc chloride.

-

Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired this compound derivative.[5]

-

2. Dehydrogenation to 2-Phenyl-4-quinolone Derivatives

The dihydro-quinolinone intermediate can be dehydrogenated to the corresponding 4-quinolone.

-

Materials: Substituted this compound, diacetoxyiodobenzene, potassium hydroxide solution.

-

Procedure:

-

Dissolve the substituted this compound in a suitable solvent.

-

Add diacetoxyiodobenzene and a potassium hydroxide solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction mixture by extraction with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by chromatography to yield the 2-phenyl-4-quinolone derivative.[5]

-

3. Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

-

Materials: Purified tubulin, GTP solution, polymerization buffer, test compound, microplate reader.

-

Procedure:

-

Reconstitute purified tubulin in the polymerization buffer.

-

In a 96-well plate, add the tubulin solution, GTP, and the test compound at various concentrations.

-

Incubate the plate at 37°C and monitor the change in absorbance at 340 nm over time using a microplate reader.

-

An increase in absorbance indicates tubulin polymerization. The inhibitory effect of the compound is determined by the reduction in the rate and extent of polymerization compared to a control without the compound.[6][7]

-

II. Antibacterial Agents: Targeting DNA Gyrase and Topoisomerase IV

Quinolone derivatives are a well-established class of broad-spectrum antibiotics. The 2-phenyl-4-quinolone scaffold has been explored for the development of new antibacterial agents that target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[8][9]

Signaling Pathway

The bactericidal action of quinolone antibiotics stems from their ability to form a stable ternary complex with bacterial DNA and either DNA gyrase or topoisomerase IV. This complex traps the enzyme on the DNA, leading to the accumulation of double-strand breaks in the bacterial chromosome, which ultimately triggers cell death.

Quantitative Data: Antibacterial Activity of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives

The following table presents the antibacterial activity of synthesized 2-phenyl-quinoline-4-carboxylic acid derivatives against various bacterial strains.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| 5a4 | Staphylococcus aureus | Not specified | 64 | [10] |

| 5a7 | Escherichia coli | Not specified | 128 | [10] |

| Derivative 1 | Staphylococcus aureus | Significant Inhibition | Not specified | [5] |

| Derivative 2 | Escherichia coli | Significant Inhibition | Not specified | [5] |

| Derivative 3 | Salmonella typhi | Significant Inhibition | Not specified | [5] |

Experimental Protocols

1. Synthesis of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives

A common route to these derivatives is the Doebner reaction.

-

Materials: Aniline, 2-nitrobenzaldehyde, pyruvic acid, ethanol, catalyst (e.g., trifluoroacetic acid).

-

Procedure:

-

Dissolve aniline and 2-nitrobenzaldehyde in ethanol.

-

Add pyruvic acid and a catalytic amount of trifluoroacetic acid to the mixture.

-

Reflux the reaction mixture for the required duration, monitoring by TLC.

-

After completion, cool the reaction mixture to allow the product to precipitate.

-

Filter the precipitate, wash with cold ethanol, and dry to obtain the 2-(2-nitrophenyl)-quinoline-4-carboxylic acid.

-

The nitro group can be subsequently reduced to an amino group and further functionalized to generate a library of derivatives.[10][11]

-

2. Antibacterial Activity Testing (Agar Well Diffusion Method)

This method is used to assess the antibacterial efficacy of the synthesized compounds.

-

Materials: Nutrient agar, bacterial cultures, test compounds, standard antibiotic (e.g., ampicillin trihydrate), sterile petri dishes, cork borer.

-

Procedure:

-

Prepare and sterilize the nutrient agar medium and pour it into sterile petri dishes.

-

Once the agar solidifies, spread a standardized inoculum of the test bacterial strain on the surface.

-

Create wells in the agar using a sterile cork borer.

-

Add a defined concentration of the test compound solution to the wells. A standard antibiotic and a solvent control are also included.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.[5]

-

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and evaluation of 2-phenyl-4-quinolone derivatives.

Conclusion

This compound is a privileged scaffold that provides a foundation for the synthesis of a wide array of biologically active molecules. The application notes presented here highlight its importance as an intermediate in the development of potent antimitotic and antibacterial agents. The detailed protocols and compiled data serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of novel therapeutics based on the 2-phenyl-4-quinolone core structure.

References

- 1. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA Gyrase Inhibitors -Quinolones,Fluoroquinolones | PPTX [slideshare.net]

- 3. Antitumor agents. Part 226: synthesis and cytotoxicity of 2-phenyl-4-quinolone acetic acids and their esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Novel quinolone chalcones targeting colchicine-binding pocket kill multidrug-resistant cancer cells by inhibiting tubulin activity and MRP1 function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Evaluating the Anticancer Activity of 2-Phenyl-4-Quinolone Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the anticancer activity of 2-phenyl-4-quinolone derivatives. This class of compounds has demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Introduction

2-Phenyl-4-quinolone derivatives are a promising class of synthetic compounds exhibiting potent cytotoxic effects against a variety of human cancer cell lines.[1][2] Their mechanism of action often involves interference with microtubule dynamics, similar to established antimitotic agents like colchicine and podophyllotoxin.[1][3] This leads to a cascade of cellular events, including arrest of the cell cycle at the G2/M phase and induction of programmed cell death (apoptosis) through the intrinsic pathway.[1][4] These notes will detail the experimental protocols to assess these activities and present key quantitative data from representative studies.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the cytotoxic and tubulin polymerization inhibitory activities of selected 2-phenyl-4-quinolone derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of 2-Phenyl-4-Quinolone Derivatives

| Compound | Cancer Cell Line | Assay | Activity Metric | Value | Reference |

| 2'-fluoro-6-pyrrol-2-phenyl-4-quinolone (13) | Renal and Melanoma | NCI-60 Screen | log GI50 | < -8.00 | [3][5][6][7] |

| YT-1 | U937 (Leukemia) | PI Exclusion | IC50 | Not specified | [4] |

| YT-1 | HL-60 (Leukemia) | PI Exclusion | IC50 | Not specified | [4] |

| YT-1 | K562 (Leukemia) | PI Exclusion | IC50 | Not specified | [4] |

| CHM-1 | NCI-60 Panel | NCI-60 Screen | log GI50 | < -7.0 | [8] |

| HPK | HL-60 (Leukemia) | MTT Assay | IC50 | 0.4 - 1.0 µM | [8] |

| HPK | Hep3B (Hepatoma) | MTT Assay | IC50 | 0.4 - 1.0 µM | [8] |

| HPK | H460 (Lung Cancer) | MTT Assay | IC50 | 0.4 - 1.0 µM | [8] |

| Compound 22 | COLO205 (Colon Cancer) | MTT Assay | IC50 | 0.32 µM | [8] |

| Compound 22 | H460 (Lung Cancer) | MTT Assay | IC50 | 0.89 µM | [8] |

| Compound 5a | HCT-116 (Colon Cancer) | MTT Assay | IC50 | 1.89 µM | [9] |

| Compound 5a | HepG2 (Hepatoma) | MTT Assay | IC50 | 4.05 µM | [9] |

| Compound 5b | MCF-7 (Breast Cancer) | MTT Assay | IC50 | 8.48 µM | [9] |

| Compound 1g2a | HCT116 (Colon Cancer) | MTT Assay | IC50 | 5.9 nM | [10] |

| Compound 1g2a | BEL-7402 (Hepatoma) | MTT Assay | IC50 | 7.8 nM | [10] |

Table 2: Tubulin Polymerization Inhibition

| Compound | Metric | Value | Reference |

| 2'-fluoro-6-pyrrol-2-phenyl-4-quinolone (13) | IC50 | 0.46 µM | [3][7] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of 2-phenyl-4-quinolone derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

2-phenyl-4-quinolone derivatives dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the 2-phenyl-4-quinolone derivatives in complete medium.

-

Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Caption: Workflow for MTT Cell Viability Assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cells treated with 2-phenyl-4-quinolone derivatives

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Treat cells with the test compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined.[11][12]

Caption: Workflow for Cell Cycle Analysis.

Apoptosis Assay by Annexin V/PI Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells treated with 2-phenyl-4-quinolone derivatives

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Treat cells with the test compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.[4]

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of proteins involved in the apoptotic pathway.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse treated and untreated cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use β-actin as a loading control to normalize protein expression.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Phenyl-4-quinolone (YT-1) induces G2/M phase arrest and an intrinsic apoptotic mechanism in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antitumor Agents. 211. Fluorinated 2-phenyl-4-quinolone derivatives as antimitotic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of anticancer activity of quillaic acid derivatives: A cell cycle arrest and apoptosis inducer through NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Antimicrobial Ferrocene-Containing Quinolinones

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, antimicrobial activity, and proposed mechanism of action of a promising class of compounds: ferrocene-containing quinolinones. The unique combination of the ferrocenyl moiety and the quinolinone scaffold has been shown to result in potent and broad-spectrum antimicrobial agents. This document offers detailed protocols for the synthesis of a representative compound and the evaluation of its antimicrobial efficacy, making it a valuable resource for researchers in medicinal chemistry and drug discovery.

Data Presentation: Antimicrobial Activity of Ferrocene-Containing Quinolinones

The antimicrobial potential of ferrocene-containing quinolinones has been demonstrated against a range of pathogenic microorganisms. The incorporation of the ferrocene group into the quinolinone structure can lead to a significant enhancement of biological activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of these compounds against various bacterial and fungal strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 2-Ferrocenyl-2,3-dihydroquinolin-4(1H)-one | Staphylococcus aureus | 0.01 - 10.0 | Tetracycline | - |

| Escherichia coli | 0.01 - 10.0 | Tetracycline | - | |

| Pseudomonas aeruginosa | 0.01 - 10.0 | Tetracycline | - | |

| Candida albicans | 0.01 - 10.0 | - | - | |

| 6-Bromo-2-ferrocenyl-2,3-dihydroquinolin-4(1H)-one | Staphylococcus aureus | < Tetracycline | Tetracycline | - |

| Escherichia coli | < Tetracycline | Tetracycline | - | |

| Pseudomonas aeruginosa | < Tetracycline | Tetracycline | - | |

| Candida albicans | - | - | - | |

| 1-Allyl-2-ferrocenyl-2,3-dihydroquinolin-4(1H)-one derivatives | Various bacteria and fungi | Noteworthy | - | - |

| Ferrocenyl chalcone derivatives | Staphylococcus aureus (MRSA) | 0.008 - 0.063 | - | - |

| Gram-negative bacteria | 0.125 | - | - |

Experimental Protocols

Protocol 1: Synthesis of 2-Ferrocenyl-2,3-dihydroquinolin-4(1H)-one

This protocol describes a general method for the synthesis of 2-ferrocenyl-2,3-dihydroquinolin-4(1H)-one, a parent compound for a range of antimicrobial derivatives.

Materials:

-

Ferrocenecarboxaldehyde

-

2'-Aminoacetophenone

-

Ethanol

-

Piperidine (catalyst)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ferrocenecarboxaldehyde (1 equivalent) and 2'-aminoacetophenone (1 equivalent) in ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup:

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-ferrocenyl-2,3-dihydroquinolin-4(1H)-one.

-

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the synthesized ferrocene-containing quinolinones against various microbial strains.

Materials:

-

Synthesized ferrocene-containing quinolinone compounds

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Inoculum:

-

Grow the microbial strains in their respective broth overnight at 37°C (for bacteria) or 30°C (for fungi).

-

Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

-

Preparation of Test Compounds:

-

Prepare a stock solution of each ferrocene-containing quinolinone in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate to obtain a range of concentrations.

-

-

Inoculation:

-

Add the prepared microbial inoculum to each well containing the diluted test compound.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Mandatory Visualization

Synthetic Workflow for 2-Ferrocenyl-2,3-dihydroquinolin-4(1H)-one

Caption: Synthetic pathway for 2-ferrocenyl-2,3-dihydroquinolin-4(1H)-one.

Proposed Antimicrobial Mechanism of Ferrocene-Containing Quinolinones

Caption: Proposed dual-action antimicrobial mechanism of ferrocene-containing quinolinones.

Application Notes and Protocols for Developing Antileishmanial Agents from Pyrroloquinolinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of antileishmanial agents derived from the pyrroloquinolinone scaffold. The focus is on the synthesis, in vitro and in vivo evaluation, and the mechanism of action of these promising compounds against Leishmania donovani, the causative agent of visceral leishmaniasis.

Introduction